molecular formula C15H24BNO3 B14136874 3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 365564-08-5

3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B14136874
CAS No.: 365564-08-5
M. Wt: 277.17 g/mol
InChI Key: CPNHYZCBRJCKEV-UHFFFAOYSA-N
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Description

3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C14H22BNO2. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of aniline derivatives. One common method is the reaction of N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amine derivatives, and substituted aniline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of functional groups, which enhances its reactivity and versatility in organic synthesis. The presence of the methoxy and dimethylamino groups provides additional sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

365564-08-5

Molecular Formula

C15H24BNO3

Molecular Weight

277.17 g/mol

IUPAC Name

3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C15H24BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-12(17(5)6)10-13(9-11)18-7/h8-10H,1-7H3

InChI Key

CPNHYZCBRJCKEV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N(C)C

Origin of Product

United States

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